molecular formula C19H13N3O3S B3691102 2-(1,3-dioxoisoindol-2-yl)-N-(2-phenyl-1,3-thiazol-5-yl)acetamide

2-(1,3-dioxoisoindol-2-yl)-N-(2-phenyl-1,3-thiazol-5-yl)acetamide

Cat. No.: B3691102
M. Wt: 363.4 g/mol
InChI Key: FWHGQHJSDABITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxoisoindol-2-yl)-N-(2-phenyl-1,3-thiazol-5-yl)acetamide is a complex organic compound that features both isoindole and thiazole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(2-phenyl-1,3-thiazol-5-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an amine.

    Thiazole Ring Construction: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step would involve coupling the isoindole and thiazole intermediates through an acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with isoindole and thiazole structures are often investigated for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, inhibiting their activity or modulating their function. The isoindole and thiazole rings could facilitate binding to the active site of enzymes or receptors, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoisoindol-2-yl)-N-(2-phenyl-1,3-thiazol-5-yl)acetamide
  • 2-(1,3-dioxoisoindol-2-yl)-N-(2-phenyl-1,3-thiazol-4-yl)acetamide
  • 2-(1,3-dioxoisoindol-2-yl)-N-(2-phenyl-1,3-thiazol-6-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-phenyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-15(11-22-18(24)13-8-4-5-9-14(13)19(22)25)21-16-10-20-17(26-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHGQHJSDABITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxoisoindol-2-yl)-N-(2-phenyl-1,3-thiazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxoisoindol-2-yl)-N-(2-phenyl-1,3-thiazol-5-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dioxoisoindol-2-yl)-N-(2-phenyl-1,3-thiazol-5-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dioxoisoindol-2-yl)-N-(2-phenyl-1,3-thiazol-5-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxoisoindol-2-yl)-N-(2-phenyl-1,3-thiazol-5-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dioxoisoindol-2-yl)-N-(2-phenyl-1,3-thiazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.